molecular formula C6H7N B3334261 Aniline-4-13C CAS No. 55147-71-2

Aniline-4-13C

Cat. No. B3334261
CAS RN: 55147-71-2
M. Wt: 94.12 g/mol
InChI Key: PAYRUJLWNCNPSJ-OUBTZVSYSA-N
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Description

Aniline-4-13C is a uniformly, carbon-13 labeled building block often used in the synthesis of 13C labeled derivatives of tryptophan, indole, benzimidazoles, and various other industrial compounds .


Synthesis Analysis

Aniline-4-13C is used in the synthesis of 13C6-labeled derivatives of tryptophan and indole, as well as 13C6-labeled benzimidazoles . It has also been used in the synthesis of isotopomers of indole and tryptophan for use in the analysis of indole-3-acetic acid biosynthesis .


Molecular Structure Analysis

The linear formula of Aniline-4-13C is 13CC5H4NH2 . The molecular weight is 93.11 . The structure of Aniline-4-13C can be represented as an amine attached to a benzene ring .


Chemical Reactions Analysis

Aniline-4-13C is involved in various chemical reactions. For instance, it has been used in the synthesis of isotopomers of indole and tryptophan . It’s also used in the synthesis of 13C6-labeled derivatives of tryptophan, indole, benzimidazoles, among various other industrial compounds .


Physical And Chemical Properties Analysis

Aniline-4-13C has a boiling point of 184 °C and a melting point of -6 °C . It has a density of 1.033 g/mL at 25 °C . It’s worth noting that aniline can make hydrogen bonds with water, but due to the large phenyl group, the solubility of aniline is low .

Safety and Hazards

Aniline-4-13C is considered hazardous. It may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness. It is suspected of causing genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While aniline is a critical player in various industries, the search for safer and more sustainable alternatives continues. Biotechnological methods are being explored to produce aniline from renewable resources, which could potentially replace traditional production methods in the future .

Relevant Papers Several papers have been published on Aniline-4-13C. For instance, a paper titled “Influence of soil organic components on the aniline adsorption mechanism” discusses the adsorption effect and mechanism of 10 soil organic matter components on HOCs (represented by aniline) . Another paper titled “Polymerization of new aniline derivatives: synthesis, characterization” discusses the synthesis and characteristics of aniline .

properties

IUPAC Name

(413C)cyclohexatrienamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=[13CH]1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437383
Record name Aniline-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniline-4-13C

CAS RN

55147-71-2
Record name Aniline-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55147-71-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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